(1H-Indol-3-yl)propanedial
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Overview
Description
(1H-Indol-3-yl)propanedial is an organic compound that belongs to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. The structure of this compound consists of an indole ring attached to a propanedial group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Indol-3-yl)propanedial typically involves the reaction of indole derivatives with aldehydes under specific conditions. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid . This reaction yields the desired indole derivative, which can then be further modified to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: (1H-Indol-3-yl)propanedial undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde groups to alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and nitrating agents are used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield indole-3-carboxylic acid, while reduction can produce indole-3-propanol .
Scientific Research Applications
(1H-Indol-3-yl)propanedial has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (1H-Indol-3-yl)propanedial involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors involved in metabolic pathways, such as tryptophan hydroxylase and serotonin receptors.
Pathways Involved: It plays a role in the biosynthesis of neurotransmitters and other biologically active molecules, influencing processes such as mood regulation and immune response.
Comparison with Similar Compounds
Indole-3-carbaldehyde: Similar in structure but with a carbaldehyde group instead of a propanedial group.
Indole-3-acetic acid: A plant hormone with a carboxylic acid group instead of a propanedial group.
Indole-3-propionic acid: Contains a propionic acid group instead of a propanedial group.
Uniqueness: (1H-Indol-3-yl)propanedial is unique due to its dual aldehyde functionality, which allows for diverse chemical modifications and applications. Its structure provides a versatile platform for the synthesis of various biologically active compounds .
Properties
CAS No. |
51076-66-5 |
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Molecular Formula |
C11H9NO2 |
Molecular Weight |
187.19 g/mol |
IUPAC Name |
2-(1H-indol-3-yl)propanedial |
InChI |
InChI=1S/C11H9NO2/c13-6-8(7-14)10-5-12-11-4-2-1-3-9(10)11/h1-8,12H |
InChI Key |
RKQLTEBFGZNQJX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(C=O)C=O |
Origin of Product |
United States |
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